molecular formula C15H15N3S B12540360 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(phenylthio)phenyl]- CAS No. 677343-39-4

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(phenylthio)phenyl]-

Cat. No.: B12540360
CAS No.: 677343-39-4
M. Wt: 269.4 g/mol
InChI Key: MENZUKGXKJRRNB-UHFFFAOYSA-N
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Description

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(phenylthio)phenyl]- is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(phenylthio)phenyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(phenylthio)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of dihydroimidazole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the imidazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted imidazoles, dihydroimidazoles, and other heterocyclic derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(phenylthio)phenyl]- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The phenylthio group may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(phenylthio)phenyl]- is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(phenylthio)phenyl]- is a compound with significant biological activity, particularly in pharmacological contexts. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse scientific literature.

Chemical Profile

  • Chemical Formula : C15H15N3S
  • CAS Number : 11391560
  • Molecular Weight : 273.36 g/mol

Synthesis

The synthesis of this compound involves the reaction of imidazole derivatives with phenylthio groups. Various synthetic routes have been explored, including the use of different aryl substituents to enhance biological activity.

Anticancer Properties

Research indicates that derivatives of 1H-imidazol-2-amine exhibit notable anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, showing promising results:

CompoundCell LineIC50 (µM)Reference
4eSISO2.87
5lRT-1123.06
Reference Drug (Cisplatin)-0.24 - 1.22

In vitro studies demonstrated that certain derivatives significantly inhibit the growth of cervical and bladder cancer cells, with some compounds exhibiting potency comparable to established chemotherapeutics like cisplatin.

Induction of Apoptosis

Further investigations into the mechanism of action revealed that these compounds can induce apoptosis in cancer cells. For example, treatment with specific concentrations of compound 5m resulted in increased early and late apoptotic cell populations in SISO cells:

Treatment Concentration (IC50)Early Apoptosis (%)Late Apoptosis (%)
IC5010.2-
2 x IC5017.2-

This suggests that the compound not only inhibits cell proliferation but also triggers programmed cell death pathways, which is critical for effective cancer therapies.

Antibacterial Activity

In addition to anticancer effects, some derivatives of imidazole have demonstrated antibacterial activity against various pathogens. For instance, compounds synthesized by Jain et al. showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli:

Compound IDMicrobial StrainZone of Inhibition (mm)
1aS. aureus15
1bE. coli12

These findings highlight the potential for these compounds to serve as templates for developing new antimicrobial agents.

Case Studies

Several studies have focused on the structure-activity relationship (SAR) of imidazole derivatives to optimize their biological activities. For example, modifications at the phenylthio position have been shown to significantly alter anticancer potency and selectivity against different tumor types.

Example Study

A study published in Arch Pharm examined a series of N-(4,5-dihydroimidazol-2-yl)-1,3-dihydrobenzimidazole derivatives for their ability to inhibit platelet aggregation and lower blood pressure in normotensive rats. The results indicated that specific substitutions led to enhanced pharmacological effects, suggesting a promising avenue for cardiovascular applications .

Properties

CAS No.

677343-39-4

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

N-(4-phenylsulfanylphenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C15H15N3S/c1-2-4-13(5-3-1)19-14-8-6-12(7-9-14)18-15-16-10-11-17-15/h1-9H,10-11H2,(H2,16,17,18)

InChI Key

MENZUKGXKJRRNB-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC=C(C=C2)SC3=CC=CC=C3

Origin of Product

United States

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